molecular formula C11H9F2N3O3 B10917421 2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B10917421
M. Wt: 269.20 g/mol
InChI Key: IRUPMECVKPARRH-UHFFFAOYSA-N
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Description

2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the difluoromethyl group and the oxadiazole ring in its structure makes it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The difluoromethyl group can be introduced via difluoromethylation reactions, which are often catalyzed by specific reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems allow for precise control of temperature, residence time, and reactant flow rates, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group and oxadiazole ring play crucial roles in its activity, influencing its binding affinity and reactivity with target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles and oxadiazole derivatives, such as:

Uniqueness

What sets 2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide apart is its specific combination of the difluoromethyl group and the oxadiazole ring, which imparts unique chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C11H9F2N3O3

Molecular Weight

269.20 g/mol

IUPAC Name

2-[4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C11H9F2N3O3/c12-9(13)11-15-10(16-19-11)6-1-3-7(4-2-6)18-5-8(14)17/h1-4,9H,5H2,(H2,14,17)

InChI Key

IRUPMECVKPARRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)F)OCC(=O)N

Origin of Product

United States

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